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molecular formula C11H10N4O B8647041 5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-05-5

5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8647041
M. Wt: 214.22 g/mol
InChI Key: CQGKDBLFSYIJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645769B2

Procedure details

To a suspension of 35 (25 mg, 0.12 mmol) in CH2Cl2 (2.0 mL), cooled to 0° C., was added a 1M solution of BBr3 (467 μL, 0.48 mmol) in CH2Cl2 and the reaction mixture stirred for 2 h at room temperature. More CH2Cl2 (2.0 mL) and BBr3 (467 μL) was added at r.t. and the stirring continued for 65 h. The reaction mixture was partitioned between AcOEt and saturated aqueous NaHCO3 and the layers separated. The aqueous phase was extracted with more AcOEt (4×), the combined organic extracts dried (MgSO4) and concentrated. The residue was purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to give 36 as a white solid (9.1 mg, 39%); 1H NMR (400 MHz, DMSO-d6) δ 7.49 (d, J=2.5 Hz, 1H), 7.57 (d, J=2.5 Hz, 1H), 7.86 (d, J=2.5 Hz, 1H), 7.90 (s, 2H), 9.05-9.20 (bs, 1H), 11.32 (bs, NH).
Name
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
467 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
467 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
39%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:11]([C:12]3[CH:13]=[N:14][NH:15][CH:16]=3)=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[NH:14]1[CH:13]=[C:12]([C:11]2[C:5]3[C:6](=[N:7][CH:8]=[C:3]([OH:2])[CH:4]=3)[NH:9][CH:10]=2)[CH:16]=[N:15]1

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
COC=1C=C2C(=NC1)NC=C2C=2C=NNC2
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
467 μL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
467 μL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring continued for 65 h
Duration
65 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between AcOEt and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with more AcOEt (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=CC(=C1)C1=CNC2=NC=C(C=C21)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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